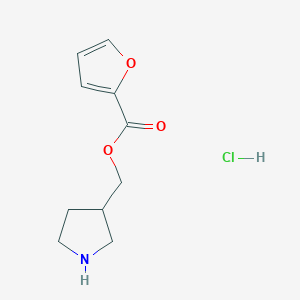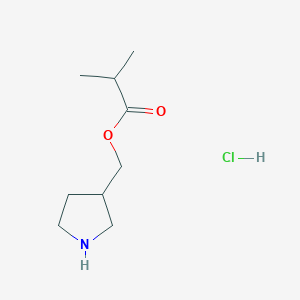![molecular formula C20H25BrClNO B1441758 2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220028-83-0](/img/structure/B1441758.png)
2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Vasodilation Properties : Compounds prepared via aromatic nucleophilic substitution reactions, involving secondary amines like piperidine, have shown considerable vasodilation properties. These compounds, including variations of piperidine derivatives, demonstrate remarkable potency in vasodilation, indicating potential therapeutic applications in cardiovascular disorders (Girgis et al., 2008).
Antimicrobial Agents : Novel compounds synthesized from interactions with piperidine have exhibited significant antimicrobial activities. These activities span across various bacterial strains and fungi, suggesting the compound's utility in developing new antimicrobial agents (Attia et al., 2013).
Antioxidant and Biofilm Inhibition : Research into benzylidene derivatives of 2-(4-bromophenoxy)-2-methyl propane hydrazides, which relate structurally to the queried compound, shows promising antioxidant properties and biofilm inhibition capabilities. These findings open avenues for the compound's application in treating oxidative stress-related diseases and combating biofilm-associated infections (Sheikh et al., 2021).
Copolymers Synthesis : The synthesis and copolymerization of trisubstituted ethylenes, including oxy ring-substituted ethylenes, demonstrate the compound's role in creating novel polymeric materials with potential applications in material science. These materials could offer unique physical properties suitable for various industrial applications (Zeidan et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c21-19-15-17(14-16-6-2-1-3-7-16)9-10-20(19)23-13-11-18-8-4-5-12-22-18;/h1-3,6-7,9-10,15,18,22H,4-5,8,11-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBKHMDWTFYJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)




![1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441684.png)
![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)

![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)

![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)
![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)
